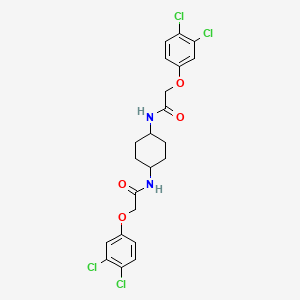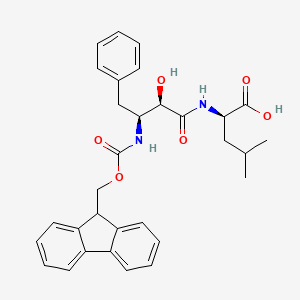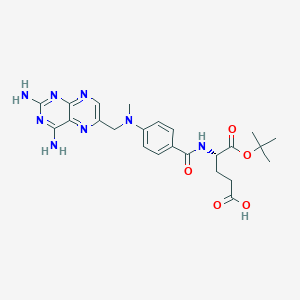![molecular formula C29H24BrN3O4 B11929067 4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DQP-1105 involves multiple steps, starting with the preparation of the quinoline and pyrazoline intermediates. The key steps include:
Formation of the quinoline intermediate: This involves the reaction of 4-bromobenzaldehyde with aniline derivatives under acidic conditions to form the quinoline ring.
Formation of the pyrazoline intermediate: This involves the reaction of the quinoline intermediate with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Coupling of intermediates: The quinoline and pyrazoline intermediates are then coupled using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, DQP-1105
Industrial Production Methods
Industrial production of DQP-1105 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
DQP-1105 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
DQP-1105 has several scientific research applications, including:
Neuroscience: It is used to study the role of NMDA receptors in synaptic transmission and plasticity.
Pharmacology: It helps in understanding the pharmacological properties of NMDA receptor antagonists.
Drug Development: It serves as a lead compound for developing new drugs targeting NMDA receptors.
Neurodegenerative Diseases: It is used in research related to diseases like Alzheimer’s and Parkinson’s .
Mécanisme D'action
DQP-1105 exerts its effects by noncompetitively inhibiting NMDA receptors containing GluN2C and GluN2D subunits. It binds to a site on the receptor that is distinct from the glutamate and glycine binding sites, preventing the conformational change necessary for channel opening. This inhibition is voltage-independent and cannot be overcome by increasing concentrations of coagonists .
Comparaison Avec Des Composés Similaires
Similar Compounds
DQP-2209: Another noncompetitive NMDA receptor antagonist with similar selectivity for GluN2C and GluN2D subunits.
Ifenprodil: A competitive NMDA receptor antagonist with selectivity for GluN2B subunits.
MK-801: A noncompetitive NMDA receptor antagonist with broad selectivity for various NMDA receptor subunits
Uniqueness
DQP-1105 is unique due to its high selectivity for GluN2C and GluN2D subunits, making it a valuable tool for studying these specific receptor subtypes. Its noncompetitive mechanism of action also distinguishes it from other NMDA receptor antagonists .
Propriétés
Formule moléculaire |
C29H24BrN3O4 |
|---|---|
Poids moléculaire |
558.4 g/mol |
Nom IUPAC |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
Clé InChI |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(C(=O)N=C2C=C1)C3=NN(C(C3)C4=CC=C(C=C4)Br)C(=O)CCC(=O)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)


![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)



![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)



![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)

